Galactosylpyridinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

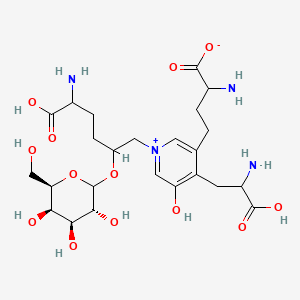

Galactosylpyridinoline, also known as this compound, is a useful research compound. Its molecular formula is C24H38N4O13 and its molecular weight is 590.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biomarker for Joint Diseases

Research has demonstrated that glucosyl-galactosyl pyridinoline is abundant in human synovial tissue but is absent from bone and present only in minute amounts in cartilage and other soft tissues. In studies involving patients with rheumatoid arthritis, urinary levels of glucosyl-galactosyl pyridinoline were found to be significantly elevated—by 109% compared to healthy controls—indicating its potential utility as a diagnostic marker for joint degradation .

Table 1: Urinary Excretion Levels of Glucosyl-Galactosyl Pyridinoline

| Condition | Urinary Level Change (%) | Reference |

|---|---|---|

| Healthy Adults | Baseline | |

| Rheumatoid Arthritis | +109% | |

| Paget's Disease of Bone | Normal |

Research on Joint Tissue Degradation

In an ex vivo model of human joint tissue degradation, glucosyl-galactosyl pyridinoline was released from synovium tissue but not from bone or cartilage. This finding suggests that the compound could serve as a specific marker for monitoring the progression of joint diseases .

Role in Osteoarthritis and Rheumatoid Arthritis

The elevated levels of glucosyl-galactosyl pyridinoline in patients with destructive forms of rheumatoid arthritis suggest that it may play a role in the pathophysiology of these diseases. Its presence could potentially inform therapeutic strategies aimed at mitigating joint degradation .

Case Study: Rheumatoid Arthritis Patients

- A study observed that patients with more destructive joint disease had higher levels of glucosyl-galactosyl pyridinoline compared to those with non-destructive forms, highlighting its relevance in assessing disease severity .

Future Research Directions

Further studies are warranted to explore the mechanisms by which glucosyl-galactosyl pyridinoline contributes to joint degradation and its potential as a therapeutic target. Understanding its role at the molecular level could open new avenues for treatment strategies aimed at preserving joint integrity.

Propriétés

Numéro CAS |

87672-07-9 |

|---|---|

Formule moléculaire |

C24H38N4O13 |

Poids moléculaire |

590.6 g/mol |

Nom IUPAC |

2-amino-4-[4-(2-amino-2-carboxyethyl)-1-[5-amino-5-carboxy-2-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]-5-hydroxypyridin-1-ium-3-yl]butanoate |

InChI |

InChI=1S/C24H38N4O13/c25-13(21(34)35)3-1-10-6-28(8-16(30)12(10)5-15(27)23(38)39)7-11(2-4-14(26)22(36)37)40-24-20(33)19(32)18(31)17(9-29)41-24/h6,8,11,13-15,17-20,24,29,31-33H,1-5,7,9,25-27H2,(H3-,30,34,35,36,37,38,39)/t11?,13?,14?,15?,17-,18+,19+,20-,24?/m1/s1 |

Clé InChI |

JSIZNMXPORTGJM-DNFNYBGQSA-N |

SMILES |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |

SMILES isomérique |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |

SMILES canonique |

C1=C(C(=C(C=[N+]1CC(CCC(C(=O)O)N)OC2C(C(C(C(O2)CO)O)O)O)O)CC(C(=O)O)N)CCC(C(=O)[O-])N |

Synonymes |

galactosylpyridinoline pyridinoline galactoside |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.